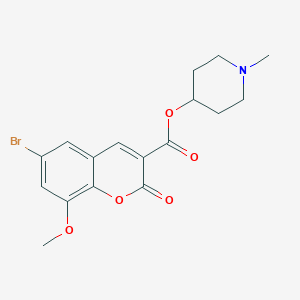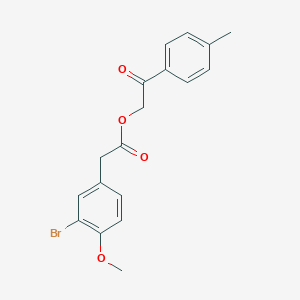
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane, also known as JNJ-7925476, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane increases the inhibitory tone in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects, including increasing GABAergic neurotransmission, reducing glutamatergic neurotransmission, and increasing neurogenesis in the hippocampus. These effects are thought to contribute to its anxiolytic and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its anxiolytic and antidepressant-like effects have only been demonstrated in animal models, and further studies are needed to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane. One area of interest is its potential use in the treatment of addiction, as studies have shown that it reduces drug-seeking behavior in animal models. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential use in combination with other therapies. Finally, the development of more soluble forms of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane could improve its usability in lab experiments and clinical trials.
Synthesemethoden
The synthesis of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1,4-diazepane to form 1-(4-cyclohexylbenzenesulfonyl)-4-diazepane. This intermediate is then reacted with 4-cyclohexylbenzenesulfonyl chloride to produce 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has been studied for its potential use as a therapeutic agent in a variety of conditions, including anxiety, depression, and addiction. Studies have shown that 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of novel therapies for these conditions.
Eigenschaften
Produktname |
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane |
|---|---|
Molekularformel |
C29H40N2O4S2 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
1,4-bis[(4-cyclohexylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C29H40N2O4S2/c32-36(33,28-16-12-26(13-17-28)24-8-3-1-4-9-24)30-20-7-21-31(23-22-30)37(34,35)29-18-14-27(15-19-29)25-10-5-2-6-11-25/h12-19,24-25H,1-11,20-23H2 |
InChI-Schlüssel |
DVEFRUAOSRZQQH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)


